
1-(Tert-butoxycarbonyl)-4-cyclopentylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The compound is notable for its stability and utility in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the BOC group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and methanol are commonly used reagents for deprotection reactions.
Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amine and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the protection of amine groups in peptide synthesis.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of fine chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate. Deprotection occurs through acid-catalyzed cleavage, resulting in the formation of the free amine and carbon dioxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-BOC-4-Piperidinecarboxylic acid: Another compound featuring a BOC-protected amine, used in similar applications.
(1-BOC-Piperidin-4-yl)acetic acid: A related compound with a BOC-protected piperidine ring, used in organic synthesis.
Uniqueness
1-[(tert-butoxy)carbonyl]-4-cyclopentylpyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a cyclopentyl group. This structural feature can impart different reactivity and stability compared to other BOC-protected compounds, making it valuable in specialized synthetic applications.
Propriétés
Formule moléculaire |
C15H25NO4 |
|---|---|
Poids moléculaire |
283.36 g/mol |
Nom IUPAC |
4-cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11(8-12(16)13(17)18)10-6-4-5-7-10/h10-12H,4-9H2,1-3H3,(H,17,18) |
Clé InChI |
ASGPFLBLPRZUIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


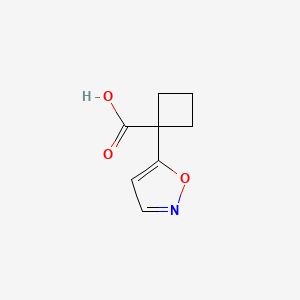
![5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13545444.png)
![3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid](/img/structure/B13545447.png)
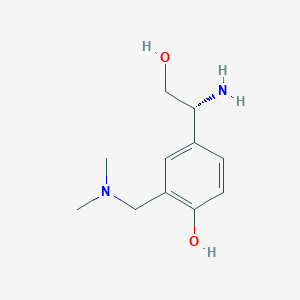
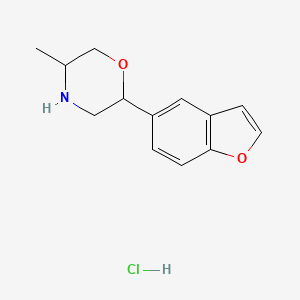
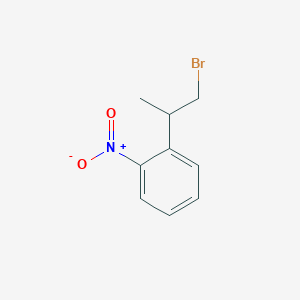
![[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate](/img/structure/B13545476.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)
![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)

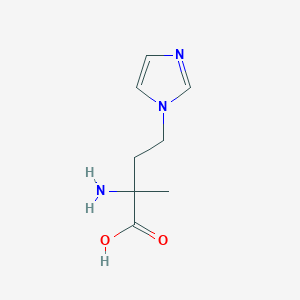

aminehydrochloride](/img/structure/B13545525.png)
![3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)
